molecular formula C18H22N4O B5426424 2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride

Cat. No. B5426424
M. Wt: 310.4 g/mol
InChI Key: KQMYWWDHGAAWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride, also known as JP4-039, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an antioxidant and anti-inflammatory agent.

Mechanism of Action

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. It can scavenge free radicals and reactive oxygen species, inhibit the production of pro-inflammatory cytokines, and modulate the activity of transcription factors involved in oxidative stress and inflammation. This compound has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. It has also been shown to improve mitochondrial function and increase the expression of antioxidant enzymes. In animal models, this compound has been shown to improve cognitive function, reduce neuroinflammation, and protect against sepsis-induced organ damage.

Advantages and Limitations for Lab Experiments

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its hydrophobic nature and low bioavailability can limit its effectiveness in vivo. Additionally, this compound may have off-target effects that need to be considered when interpreting experimental results.

Future Directions

Future research on 2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride should focus on improving its bioavailability and efficacy in vivo. This could involve the development of novel delivery systems or modifications to the compound structure. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride can be synthesized using a multistep process, which involves the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with 2,7-diazaspiro[4.5]decane in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with hydrochloric acid to obtain this compound in the form of a hydrochloride salt.

Scientific Research Applications

2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride has been extensively studied for its potential as an antioxidant and anti-inflammatory agent. It has been shown to protect against oxidative stress and reduce inflammation in various cell types, including neuronal cells, endothelial cells, and immune cells. This compound has also been investigated for its potential as a therapeutic agent in various disease models, including Alzheimer's disease, Parkinson's disease, and sepsis.

properties

IUPAC Name

2,9-diazaspiro[4.5]decan-2-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c23-17(22-11-8-18(13-22)7-1-9-19-12-18)15-4-2-14(3-5-15)16-6-10-20-21-16/h2-6,10,19H,1,7-9,11-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMYWWDHGAAWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=C(C=C3)C4=CC=NN4)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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